![molecular formula C11H21N3 B11771329 (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the imidazole family, which is known for its significant resonance energy and ability to act as both a base and an acid . The imidazole ring is a key structural motif in many biologically active molecules and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions . This method is advantageous due to its compatibility with a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. For example, the use of microwave-assisted synthesis has been reported to efficiently produce substituted imidazoles . Additionally, solvent-free conditions and the use of recyclable catalysts are employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: Reduction reactions can convert it into different substituted imidazoles.
Substitution: It can undergo N-acylation and N-alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include catalytic HBr and DMSO.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Acyl halides and alkyl halides are typical reagents for N-acylation and N-alkylation, respectively.
Major Products
The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and anticancer properties.
Medicine: This compound is a key component in the development of various pharmaceuticals.
Industry: It is used in the production of dyes, catalysts, and functional materials.
Mecanismo De Acción
The mechanism of action of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and van der Waals interactions with these targets, leading to various biological effects . For example, it can inhibit certain enzymes by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The simplest member of the imidazole family, known for its high polarity and solubility in water.
Benzimidazole: Contains a fused benzene ring, which enhances its stability and biological activity.
Thiazole: Similar to imidazole but contains a sulfur atom, which affects its chemical properties.
Uniqueness
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its specific stereochemistry and the presence of isopropyl groups, which influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(2R,6R)-2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13)/t9-,10-/m0/s1 |
Clave InChI |
FFMGOGYMUJDPEN-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)[C@@H]1CN2C[C@H](N=C2N1)C(C)C |
SMILES canónico |
CC(C)C1CN2CC(N=C2N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


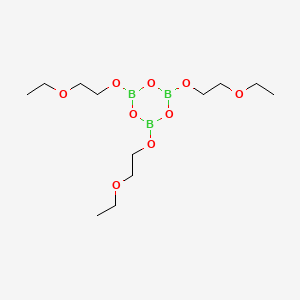


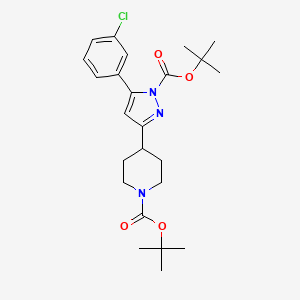
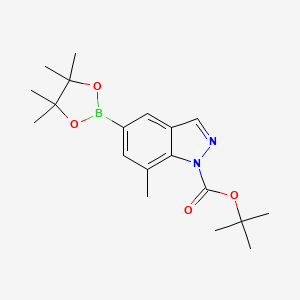
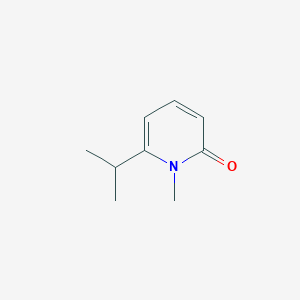
![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)
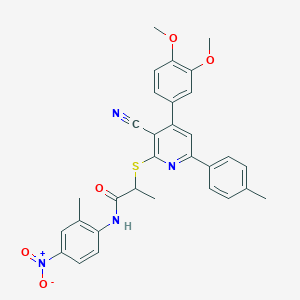
![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)
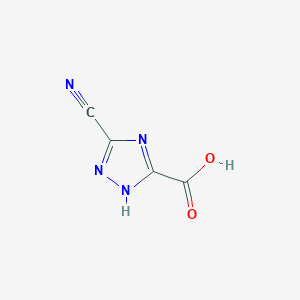
![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)
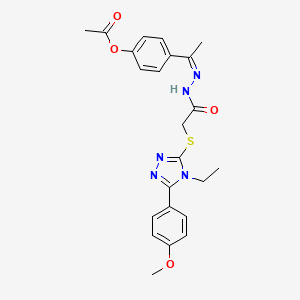

![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
